![molecular formula C22H23ClN4O3S B2739004 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-87-8](/img/no-structure.png)

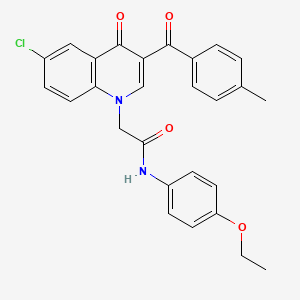

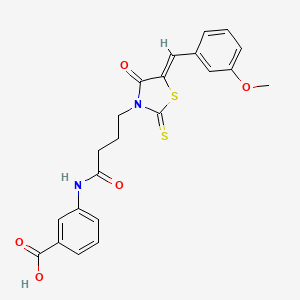

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

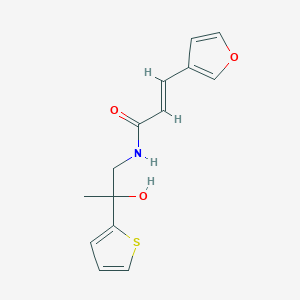

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a quinazolinone group, which is a type of heterocyclic compound. The presence of the methoxyethyl and chlorophenyl groups suggests that this compound could have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a basic center, the quinazolinone would contribute to aromaticity and potential hydrogen bonding, and the methoxyethyl and chlorophenyl groups could influence the compound’s overall polarity and reactivity .Applications De Recherche Scientifique

Antitumor Applications

Quinazoline derivatives containing piperazine moieties have shown potent antiproliferative activities against various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer). A study revealed that specific derivatives demonstrated excellent activity and were able to inhibit cell migration, proliferation, and induce apoptosis in A549 and PC-3 cells, displaying biological activity comparable to gefitinib, a well-known cancer therapy drug (Li et al., 2020). Additionally, other research has synthesized and tested various quinazoline derivatives for their antitumor and antiviral activities, highlighting their broad-spectrum antitumor activity and moderate selectivity toward leukemia cell lines (El-Sherbeny et al., 2003).

Antibacterial and Antifungal Applications

The synthesis and evaluation of quinazoline derivatives have also been explored for their antibacterial and antifungal activities. A study involving the synthesis of terazosin hydrochloride derivatives, starting from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine, demonstrated potent antibacterial activity against various bacteria including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as antifungal activity against Candida albicans (Kumar et al., 2021). Another study synthesized new derivatives incorporating sulfonamido-4-thiazolidinone with quinazolin-4(3H)-ones, showing promising antibacterial activity and pronounced antifungal activity against C. albicans (Patel et al., 2010).

Antihypertensive Applications

Research into piperidine derivatives with a quinazoline ring system has identified compounds with potential as antihypertensive agents. One study synthesized piperidine derivatives and tested them for antihypertensive activity, finding that certain compounds showed significant activity, with one being approximately 23 times more potent than papaverine in relaxing effects on blood vessels (Eguchi et al., 1991).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one with 4-(3-chlorophenyl)piperazine-1-carboxylic acid followed by the removal of the protecting group.", "Starting Materials": [ "7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one", "4-(3-chlorophenyl)piperazine-1-carboxylic acid" ], "Reaction": [ "The 4-(3-chlorophenyl)piperazine-1-carboxylic acid is activated by the use of a coupling agent such as EDCI or DCC.", "The activated acid is then added to a solution of 7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one in a suitable solvent such as DMF or DMSO.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The protecting group on the piperazine ring is then removed using a suitable reagent such as TFA or HCl.", "The resulting product is purified by column chromatography to yield the desired compound." ] } | |

Numéro CAS |

451466-87-8 |

Nom du produit |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Formule moléculaire |

C22H23ClN4O3S |

Poids moléculaire |

458.96 |

Nom IUPAC |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H23ClN4O3S/c1-30-12-11-27-21(29)18-6-5-15(13-19(18)24-22(27)31)20(28)26-9-7-25(8-10-26)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,31) |

Clé InChI |

FVGUBOJXXQHXGK-UHFFFAOYSA-N |

SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)

![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)

![2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2738934.png)

![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2738935.png)

![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)